2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide
Description
2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a piperazine ring, and an acetamide group
Properties
IUPAC Name |
2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-19-15(24)8-14-17(25)20-6-7-23(14)10-12-9-21-22-16(12)11-2-4-13(18)5-3-11/h2-5,9,14H,6-8,10H2,1H3,(H,19,24)(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUYYMZZVUFFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1C(=O)NCCN1CC2=C(NN=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization under conventional heating . The piperazine ring is then introduced through a nucleophilic substitution reaction, and the final acetamide group is added via an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrazole and piperazine derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the pyrazole and piperazine rings could modulate the compound’s overall activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 1-[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-methylacetamide
Uniqueness
What sets 2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide apart from similar compounds is its unique combination of a pyrazole ring, a fluorophenyl group, and a piperazine ring. This combination of structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
